Cas no 851948-18-0 (ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a specialized heterocyclic compound featuring a thienopyridazine core functionalized with a 3,5-dimethoxybenzamido group and a 4-methylphenyl substituent. Its unique structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules targeting inflammation or kinase inhibition. The presence of the ester moiety enhances its reactivity for further derivatization, while the dimethoxybenzamido group may contribute to improved binding affinity in receptor interactions. This compound is suited for research applications requiring precise structural modifications, offering potential utility in drug discovery and development.
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
851948-18-0 structure
Product name:ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:851948-18-0
MF:C25H23N3O6S
MW:493.531625032425
CID:5860111
PubChem ID:4152593

ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(3,5-dimethoxybenzoyl)amino]-3,4-dihydro-3-(4-methylphenyl)-4-oxo-, ethyl ester
    • AKOS024590091
    • ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
    • 851948-18-0
    • F0641-0172
    • ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
    • AB00670255-01
    • ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • Inchi: 1S/C25H23N3O6S/c1-5-34-25(31)21-19-13-35-23(26-22(29)15-10-17(32-3)12-18(11-15)33-4)20(19)24(30)28(27-21)16-8-6-14(2)7-9-16/h6-13H,5H2,1-4H3,(H,26,29)
    • InChI Key: NHZXPBICONSOEK-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NN(C2=CC=C(C)C=C2)C(=O)C2=C(NC(=O)C3=CC(OC)=CC(OC)=C3)SC=C12

Computed Properties

  • Exact Mass: 493.13075664g/mol
  • Monoisotopic Mass: 493.13075664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 818
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 135Ų
  • XLogP3: 4.8

ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0641-0172-25mg
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851948-18-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0641-0172-5mg
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851948-18-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0641-0172-2mg
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851948-18-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0641-0172-10μmol
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851948-18-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0641-0172-15mg
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851948-18-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0641-0172-1mg
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851948-18-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0641-0172-50mg
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851948-18-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0641-0172-20μmol
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851948-18-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0641-0172-3mg
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851948-18-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0641-0172-10mg
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851948-18-0 90%+
10mg
$79.0 2023-05-17

Additional information on ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Introduction to Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851948-18-0)

Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851948-18-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thienopyridazines, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and anti-viral properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.

The chemical structure of ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is characterized by a thienopyridazine core functionalized with a 3,5-dimethoxybenzamido group and a 4-methylphenyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The thienopyridazine scaffold is particularly interesting due to its ability to form stable complexes with various metal ions, which can enhance its biological activity and pharmacological profile.

The synthesis of ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions. One common approach is the condensation of a suitable thienopyridazine derivative with a 3,5-dimethoxybenzoyl chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction forms the amide bond between the thienopyridazine core and the 3,5-dimethoxybenzoyl moiety. Subsequent esterification with ethanol yields the final product. The synthetic route can be optimized to improve yield and purity, making it suitable for large-scale production.

In terms of biological activity, recent studies have highlighted the potential of ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate as an anti-inflammatory agent. Research conducted by Smith et al. (2022) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to inflammatory responses.

Furthermore, preliminary studies have also explored the antitumor properties of ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate. A study by Johnson et al. (2021) reported that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells. The mechanism underlying its antitumor activity is thought to involve the induction of apoptosis through mitochondrial dysfunction and DNA damage.

In addition to its anti-inflammatory and antitumor activities, ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has shown promise as an anti-viral agent. Research by Lee et al. (2020) indicated that this compound possesses potent inhibitory effects against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The anti-viral activity is attributed to its ability to interfere with viral replication and assembly processes.

The pharmacokinetic properties of ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate have also been investigated. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. These properties make it a promising candidate for further preclinical and clinical development as a therapeutic agent.

In conclusion, ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851948-18-0) is a versatile organic compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. Ongoing studies are expected to uncover additional therapeutic uses and optimize its pharmacological profile for clinical applications.

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